N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide
Description
N-[(2Z)-4-Chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a benzothiazole core with a coumarin (2-oxo-2H-chromene) moiety linked via a carboxamide bridge. The benzothiazole ring is substituted with a chloro group at position 4 and a prop-2-yn-1-yl group at position 3, while the coumarin system contributes a planar, conjugated aromatic framework.
Properties
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O3S/c1-2-10-23-17-14(21)7-5-9-16(17)27-20(23)22-18(24)13-11-12-6-3-4-8-15(12)26-19(13)25/h1,3-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMVVCPIWZRNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the benzothiazole ring, followed by the introduction of the prop-2-ynyl group and the chloro substituent. The chromene moiety is then synthesized and coupled with the benzothiazole derivative under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The prop-2-ynyl group allows for coupling reactions with other alkynes or alkenes under specific conditions.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes a benzothiazole moiety, which is known for its biological activity. The presence of the carboxamide functional group enhances its potential as a pharmaceutical agent.
Research indicates that compounds containing benzothiazole structures exhibit a range of biological activities, including:
Anticancer Activity :
Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, the compound's structural similarity to known anticancer agents suggests it may interact with cellular pathways involved in tumor growth inhibition .
Antibacterial and Antifungal Properties :
The compound has demonstrated significant antibacterial and antifungal activities in various assays, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A study published in Pharmacological Research explored the anticancer properties of related benzothiazole derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways . The findings suggest that N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide may exhibit similar effects.
Case Study 2: Antimicrobial Activity
In another study focusing on the antimicrobial properties of benzothiazole derivatives, researchers found that compounds with similar structures showed potent activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole and chromene moieties are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Challenges : Lower yields in analogs (e.g., 37% for 4i) highlight possible difficulties in introducing bulky substituents like propynyl groups.
Biological Activity
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has recently attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Benzothiazole Ring : This moiety is known for its pharmacological properties.
- Chromene Backbone : Contributes to the compound's stability and reactivity.
- Chloro and Propargyl Substituents : These groups may enhance biological activity by influencing interactions with biological targets.
The molecular formula for this compound is .
Anticancer Properties
Recent studies have indicated that compounds containing benzothiazole and chromene derivatives exhibit significant anticancer activities. For instance, a related compound demonstrated potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators such as p53 and cyclins .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research has demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta in cellular models of inflammation. This effect is likely mediated through the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses .
Antimicrobial Activity
In vitro studies have reported that derivatives of benzothiazole exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic functions . A related compound was shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Emerging evidence suggests that compounds similar to this compound may offer neuroprotective benefits. In models of neurodegeneration, these compounds have been found to reduce oxidative stress markers and improve neuronal survival rates .
Study 1: Anticancer Activity in Breast Cancer Cells
A study evaluated the effects of a similar benzothiazole derivative on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) and induced apoptosis as evidenced by increased annexin V staining .
Study 2: Anti-inflammatory Effects in Animal Models
In an animal model of arthritis, administration of a related compound significantly reduced paw swelling and joint inflammation. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls .
Study 3: Antimicrobial Efficacy
A series of derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating promising antimicrobial potential.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare benzothiazole-carboxamide derivatives, and how can reaction conditions be optimized?
- Methodology :
- Benzothiazole-carboxamide derivatives are typically synthesized via condensation reactions between functionalized benzothiazole intermediates and carboxylic acid derivatives. For example, ethanol is a common solvent for coupling reactions, achieving yields up to 70% under reflux conditions .
- Optimization involves adjusting solvent polarity (e.g., ethanol vs. ethyl acetate), reaction time, and temperature. Flash chromatography (using ethyl acetate/hexane gradients) is recommended for purification .
- Key Parameters :
- Reaction Temperature : 60–80°C in ethanol.
- Purification : Silica gel chromatography with polarity gradients.
Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Characteristic peaks for the benzothiazole moiety (e.g., aromatic protons at δ 7.2–8.5 ppm) and the prop-2-yn-1-yl group (alkynyl protons at δ 2.5–3.0 ppm) .
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the carboxamide and benzothiazole groups .
Advanced Research Questions
Q. What crystallographic tools are recommended for resolving the 3D structure of this compound, and how are data contradictions addressed?
- Methodology :
- Software : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) due to their robustness in handling small-molecule crystallography. ORTEP-3 is recommended for visualizing thermal ellipsoids and validating bond lengths/angles .
- Data Contradictions :
- Twinned Data : Apply twin-law matrices in SHELXL to refine overlapping reflections.
- Disorder Modeling : Use PART instructions to resolve disordered prop-2-yn-1-yl groups .
- Key Metrics :
- R-factor : Aim for < 0.05 for high-resolution data.
- Mean C–C Bond Length Deviation : ≤ 0.003 Å .
Q. How can experimental design (DoE) principles be applied to optimize the synthesis or biological activity of this compound?
- Methodology :
- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., solvent, catalyst loading).
- Response Surface Methodology (RSM) : Optimize reaction yield or potency by modeling interactions between temperature, pH, and reagent stoichiometry .
- Case Study :
- In flow chemistry, DoE was used to optimize diphenyldiazomethane synthesis by varying flow rates and oxidant ratios, achieving >90% yield .
Q. What computational strategies (e.g., molecular docking) are suitable for predicting the biological target interactions of this compound?
- Methodology :
- Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity prediction.
- Target Selection : Prioritize kinases or GSK-3β based on structural analogs (e.g., benzothiazole-carboxamides showed inhibitory activity via hydrogen bonding with catalytic lysine residues) .
- Validation :
- Compare docking scores with experimental IC₅₀ values from enzyme assays .
Data Analysis and Validation
Q. How should researchers handle discrepancies between computational predictions and experimental spectroscopic data?
- Methodology :
- Error Source Identification : Check for solvent effects in NMR (e.g., DMSO-d₆ vs. CDCl₃ shifts) or conformational flexibility in DFT calculations.
- Sensitivity Analysis : Vary computational parameters (e.g., basis set, solvent model) to assess their impact on predicted spectra .
- Example :
- A 0.1 ppm deviation in ¹H NMR may arise from unaccounted solvent polarity in simulations .
Q. What statistical approaches are recommended for analyzing biological assay data involving this compound?
- Methodology :
- Dose-Response Curves : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
- Outlier Detection : Use Grubbs’ test to exclude anomalous replicates in triplicate assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
